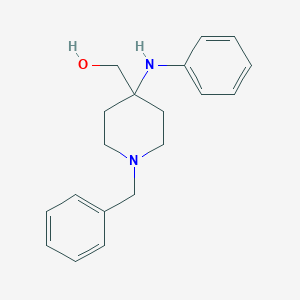

1-Benzyl-4-(phenylamino)piperidine-4-methanol

Description

BenchChem offers high-quality 1-Benzyl-4-(phenylamino)piperidine-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(phenylamino)piperidine-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-anilino-1-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-16-19(20-18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,20,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOYUGZUPNQZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209961 | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61086-04-2 | |

| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61086-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(phenylamino)piperidine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VXK3E458E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Benzyl-4-(phenylamino)piperidine-4-methanol. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on the analysis of structurally related compounds. It is designed to assist researchers and drug development professionals in the identification, characterization, and quality control of this and similar molecules. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed methodologies for data acquisition.

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-methanol is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structure combines a benzyl group, a piperidine ring, a phenylamino group, and a methanol substituent, presenting a unique set of physicochemical properties. Accurate structural elucidation and confirmation are paramount for any further investigation into its biological activity and for ensuring its purity and stability. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide offers a comprehensive overview of the predicted spectroscopic signature of this molecule.

The synthesis of related compounds has been documented, often involving precursors like N-benzyl-4-piperidone[1][2][3]. The addition of a phenylamino and a methanol group at the 4-position of the piperidine ring significantly influences the molecule's electronic and steric environment, which will be reflected in its spectroscopic data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-Benzyl-4-(phenylamino)piperidine-4-methanol. These predictions are based on the analysis of spectroscopic data from structurally similar compounds found in the literature and chemical databases[4][5][6][7][8][9][10][11].

Molecular Structure

Figure 1: Molecular structure of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (Benzyl group) |

| ~6.60-7.20 | Multiplet | 5H | Aromatic protons (Phenylamino group) |

| ~3.50 | Singlet | 2H | -CH₂- (Benzyl) |

| ~3.60 | Singlet | 2H | -CH₂- (Methanol) |

| ~2.20-2.80 | Multiplet | 8H | -CH₂- (Piperidine ring) |

| ~4.00 | Singlet (broad) | 1H | -NH- (Phenylamino) |

| ~2.00 | Singlet (broad) | 1H | -OH (Methanol) |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary Carbon (Phenylamino) |

| ~138 | Quaternary Carbon (Benzyl) |

| ~129 | Aromatic CH (Benzyl) |

| ~128 | Aromatic CH (Benzyl) |

| ~127 | Aromatic CH (Benzyl) |

| ~117 | Aromatic CH (Phenylamino) |

| ~114 | Aromatic CH (Phenylamino) |

| ~70 | Quaternary Carbon (C4-piperidine) |

| ~68 | -CH₂- (Methanol) |

| ~63 | -CH₂- (Benzyl) |

| ~50 | -CH₂- (Piperidine ring, adjacent to N) |

| ~35 | -CH₂- (Piperidine ring) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3350-3450 | Medium | N-H Stretch (Amine) |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2800-3000 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1500 | Strong | Aromatic C=C Bending |

| ~1250-1350 | Medium | C-N Stretch |

| ~1000-1100 | Strong | C-O Stretch (Alcohol) |

| ~700-800 | Strong | Aromatic C-H Bending (Out of plane) |

Mass Spectrometry (MS)

Predicted MS Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 296. The molecular formula is C₁₉H₂₄N₂O, with a molecular weight of 296.41 g/mol [12]. The molecular ion peak is expected to be observed.

-

Major Fragmentation Patterns:

-

Loss of Benzyl Group: A prominent peak at m/z 205 ([M-91]⁺) due to the cleavage of the benzyl group (C₇H₇). The benzyl cation itself will likely produce a strong signal at m/z 91.

-

Loss of Methanol Group: A peak at m/z 265 ([M-31]⁺) corresponding to the loss of the hydroxymethyl radical (•CH₂OH).

-

Piperidine Ring Fragmentation: Complex fragmentation patterns of the piperidine ring are expected, leading to various smaller charged fragments.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data. These protocols are based on standard laboratory practices and information gathered from the analysis of related compounds[4][13].

NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Figure 3: Workflow for IR data acquisition and processing.

Mass Spectrometry

Figure 4: Workflow for MS data acquisition and processing.

Data Interpretation: A Self-Validating System

The combined analysis of NMR, IR, and MS data provides a robust, self-validating system for the structural confirmation of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be consistent with the proposed structure. The integration of the proton signals should correspond to the number of protons in each chemical environment.

-

IR spectroscopy confirms the presence of key functional groups. The observation of characteristic absorption bands for the O-H, N-H, aromatic and aliphatic C-H, C-N, and C-O bonds provides strong evidence for the presence of the alcohol, amine, benzyl, phenyl, and piperidine moieties.

-

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation. The detection of the correct molecular ion peak confirms the elemental composition, while the fragmentation pattern offers clues about the connectivity of the different structural components. For instance, the characteristic loss of a benzyl group is a strong indicator of this substituent.

By cross-referencing the data from these three independent techniques, a high degree of confidence in the structural assignment can be achieved. Any deviation from the predicted data would warrant further investigation, such as 2D NMR experiments (COSY, HSQC, HMBC) or high-resolution mass spectrometry (HRMS) for exact mass determination.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol. The detailed predictions for NMR, IR, and MS data, along with the outlined experimental protocols, are intended to be a valuable resource for researchers working on the synthesis and analysis of this and related compounds. The synergistic use of these spectroscopic techniques, as described, forms a powerful and self-validating approach to structural elucidation in the field of drug discovery and development.

References

-

SIELC Technologies. (2018, May 16). 1-Benzyl-4-(phenylamino)piperidine-4-methanol. Retrieved from [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... Retrieved from [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. Retrieved from [Link]

- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

Wikipedia. 4-Benzylpiperidine. Retrieved from [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PubMed Central. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved from [Link]

-

UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

-

PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

ResearchGate. Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Retrieved from [Link]

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 3. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum [chemicalbook.com]

- 4. policija.si [policija.si]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Benzylpiperidine(31252-42-3) IR Spectrum [chemicalbook.com]

- 12. 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl-4-(phenylamino)piperidine-4-methanol

Executive Summary

The successful development of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, among which solubility is a critical determinant of bioavailability and formulability. This guide provides a comprehensive technical overview of the solubility profile of 1-Benzyl-4-(phenylamino)piperidine-4-methanol, a compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of its solubility, present a robust, self-validating experimental protocol for its determination using the gold-standard shake-flask method, and discuss the implications of its solubility characteristics for drug development. This document is intended for researchers, scientists, and formulation experts, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility

1-Benzyl-4-(phenylamino)piperidine-4-methanol is a heterocyclic compound featuring a piperidine core, a structure prevalent in many pharmacologically active molecules. Its molecular architecture, which includes a tertiary amine, a secondary amine, a hydroxyl group, and two aromatic rings, suggests a complex interplay of forces governing its interaction with various solvents.

The solubility of an API is a paramount parameter that influences the entire drug development pipeline.[1][2] Poor aqueous solubility is a major hurdle, often leading to low and erratic oral bioavailability, which can compromise therapeutic efficacy.[1][3] Therefore, a thorough characterization of a compound's solubility in a range of pharmaceutically relevant solvents is not merely a data-gathering exercise; it is a foundational step that informs lead optimization, formulation strategy, and the ultimate clinical success of a drug candidate.[4] This guide establishes a framework for systematically evaluating the solubility of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

Table 1: Physicochemical Characteristics of 1-Benzyl-4-(phenylamino)piperidine-4-methanol

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O | [5] |

| Molecular Weight | 296.41 g/mol | [5] |

| Appearance | Off-White to Pale Brown Solid | [6] |

| Melting Point | 68-70°C | [6][7] |

| Preliminary Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [6][7] |

The presence of both hydrogen bond donors (-OH, -NH) and acceptors (N atoms, O atom) alongside significant non-polar surface area from the benzyl and phenyl rings predicts a nuanced solubility profile. A structural analogue, 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, exhibits low water solubility, suggesting that this compound will likely follow a similar pattern.[8]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" provides a preliminary framework for solvent selection. To build a comprehensive profile, a diverse set of solvents must be chosen to probe the different intermolecular forces the API can engage in.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and amine groups of the molecule. However, the large hydrophobic scaffold (benzyl and phenyl rings) is expected to limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the preliminary data indicating slight solubility in DMSO, this class of solvents is crucial for characterization.[6]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic moieties of the compound suggest potential for favorable van der Waals interactions with non-polar solvents. However, the polar functional groups will likely limit extensive solubility.

-

Biologically Relevant Buffers: Determining solubility in aqueous buffers across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) is critical for predicting oral absorption.[9] The compound's two amine groups are basic and will become protonated at low pH, which is expected to significantly enhance aqueous solubility.

Experimental Determination of Solubility

To ensure data integrity and reproducibility, a distinction must be made between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Often used in high-throughput screening, this measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer.[10][11][12] It is a measure of apparent solubility and is useful for early-stage candidate ranking.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is allowed to equilibrate with a solvent over an extended period.[13][14] This is the gold-standard measurement for late-stage development and formulation.[10]

This guide focuses on the definitive thermodynamic solubility protocol.

Thermodynamic Solubility Protocol (Shake-Flask Method)

The shake-flask method is the universally recommended and most reliable technique for determining equilibrium solubility.[15] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.

Materials and Equipment:

-

1-Benzyl-4-(phenylamino)piperidine-4-methanol (solid powder)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with a temperature-controlled chamber (set to 37 ± 1 °C for biological relevance or 25 °C for standard comparison)[15]

-

Syringe filters (0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~5-10 mg of compound per 1 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent or buffer into each vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker. Agitate at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[15] The system should be allowed to equilibrate for a sufficient duration.

-

Causality Check: Equilibrium is not assumed. It must be proven. To do this, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[15]

-

-

Sample Collection and Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove all undissolved particles.

-

Expert Insight: Filtration is a critical step. Failure to remove fine particulates will lead to an overestimation of solubility. Centrifugation is a valid alternative to filtration.[15]

-

-

Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling and to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Quantification (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the preferred analytical endpoint due to its selectivity and sensitivity.[13]

-

Calibration: A standard curve must be generated by preparing a series of known concentrations of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in a suitable solvent.

-

Analysis: The concentration of the unknown samples is determined by comparing their peak areas to the calibration curve.

-

Calculation: The final solubility value (in mg/mL or µg/mL) is calculated by multiplying the measured concentration by the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile Data

The following table summarizes the expected solubility profile based on preliminary data and physicochemical principles. The quantitative values are illustrative examples that would be obtained via the experimental protocol described above. Descriptors are based on USP conventions.[1]

Table 2: Solubility Profile of 1-Benzyl-4-(phenylamino)piperidine-4-methanol at 25°C

| Solvent/Medium | Solvent Type | Expected Solubility (mg/mL) | USP Descriptor |

| Water | Polar Protic | < 0.1 | Very Slightly Soluble / Practically Insoluble |

| pH 1.2 Buffer (HCl) | Aqueous Buffer | 5 - 15 | Soluble / Sparingly Soluble |

| pH 6.8 Buffer (Phosphate) | Aqueous Buffer | 0.1 - 1.0 | Slightly Soluble |

| Methanol | Polar Protic | 30 - 100 | Soluble |

| Ethanol | Polar Protic | 10 - 30 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Freely Soluble |

| Dichloromethane | Non-polar | > 100 | Freely Soluble |

| Acetone | Polar Aprotic | 30 - 100 | Soluble |

| Toluene | Non-polar | 1 - 10 | Slightly Soluble |

Interpretation and Implications for Drug Development

The solubility profile provides actionable insights for drug development professionals:

-

Poor Aqueous Solubility: The anticipated low solubility in neutral water confirms that this compound belongs to the challenging category of poorly water-soluble drugs.[1] This is a critical flag for oral formulation development.

-

pH-Dependent Solubility: The significant increase in solubility at low pH is a key finding. This is due to the protonation of the basic amine nitrogens, forming soluble salt species. This suggests that the drug may dissolve well in the acidic environment of the stomach, but could potentially precipitate in the more neutral pH of the small intestine.

-

Formulation Strategies: The high solubility in organic solvents like DMSO and Dichloromethane is useful for in-vitro assay development and early preclinical studies. For a final oral dosage form, the poor aqueous solubility necessitates enabling formulation technologies. Strategies could include:

-

Salt Formation: Developing a stable salt form of the API is a primary strategy to improve aqueous solubility and dissolution rate.[1]

-

Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility.[1]

-

Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils or surfactants can improve absorption.

-

Particle Size Reduction: Techniques like micronization can improve the dissolution rate, although they do not affect the equilibrium solubility.[1]

-

By systematically characterizing the solubility profile as outlined in this guide, researchers can proactively address these challenges, saving valuable time and resources in the journey from discovery to a viable therapeutic product.

References

-

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information. Pipzine Chemicals. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]

-

Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Solvent selection for pharmaceuticals. ResearchGate. [Link]

- Method for preparing 4-piperidyl piperidine.

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis - chemicalbook [chemicalbook.com]

- 6. 1-benzyl-4-(phenylamino)piperidine-4-methanol | 61086-04-2 [amp.chemicalbook.com]

- 7. 1-benzyl-4-(phenylamino)piperidine-4-methanol | 61086-04-2 [chemicalbook.com]

- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information | Structure, Properties, Safety, Supplier - China Chemical Expert [pipzine-chem.com]

- 9. fda.gov [fda.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. inventivapharma.com [inventivapharma.com]

- 13. evotec.com [evotec.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. who.int [who.int]

Methodological & Application

Application Note: Strategic Use of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Solid-Phase Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-(phenylamino)piperidine-4-methanol scaffold is a key structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its strategic incorporation into solid-phase synthesis (SPS) workflows can significantly accelerate the generation of diverse chemical libraries for drug discovery. This application note provides a comprehensive guide to the effective utilization of this versatile building block in solid-phase organic synthesis (SPOS). We will detail the rationale behind experimental design, provide step-by-step protocols for resin immobilization, on-resin modifications, and final cleavage, and present analytical methods for monitoring reaction progress.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a prevalent N-heterocyclic pharmacophore found in a vast array of FDA-approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an attractive scaffold for targeting a wide range of biological targets. The 1-benzyl-4-(phenylamino)piperidine-4-methanol derivative, in particular, offers multiple points for diversification, making it an ideal candidate for combinatorial library synthesis. Solid-phase organic synthesis has emerged as a powerful technique for the rapid generation of such libraries, enabling the exploration of vast chemical space in an efficient manner.[3]

Physicochemical Properties of 1-Benzyl-4-(phenylamino)piperidine-4-methanol

A thorough understanding of the physicochemical properties of the scaffold is crucial for designing a successful solid-phase synthesis strategy.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O | N/A |

| Molecular Weight | 296.41 g/mol | N/A |

| Melting Point | 68-70 °C | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |

| Appearance | Off-White to Pale Brown Solid | [4] |

Strategic Approach to Solid-Phase Synthesis

The successful implementation of 1-benzyl-4-(phenylamino)piperidine-4-methanol in SPS hinges on a carefully planned strategy encompassing resin selection, linker chemistry, and protecting group management. The tertiary alcohol of the scaffold serves as a convenient and strategic handle for immobilization onto a solid support.

Resin and Linker Selection: The DHP Resin Advantage

For the immobilization of alcohols, particularly sterically hindered ones like the tertiary alcohol in our scaffold, Dihydropyran (DHP) functionalized resin is an excellent choice.[4] The DHP linker reacts with the alcohol under anhydrous acidic conditions to form an acid-labile tetrahydropyranyl (THP) ether linkage. This linkage is stable to a wide range of reaction conditions, including basic and organometallic reagents, providing a broad scope for subsequent chemical transformations on the solid support.

Diagram 1: Immobilization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol on DHP Resin

Caption: On-resin modification cycle.

Protocol 3: Cleavage and Product Isolation

Objective: To cleave the final product from the solid support and isolate it.

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Swell the final resin-bound product in DCM.

-

Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.

-

Shake at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional DCM and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to pellet the product and decant the ether.

-

Wash the product with cold ether and dry under vacuum.

-

The crude product can be further purified by techniques such as HPLC.

Analytical Techniques for Reaction Monitoring

Consistent monitoring is essential for a successful solid-phase synthesis campaign.

| Technique | Application |

| Kaiser Test | A colorimetric test to detect the presence of free primary amines on the resin. It is useful for confirming the completion of the Fmoc deprotection step. |

| LC-MS Analysis of Cleaved Samples | A small amount of resin can be cleaved at each step, and the resulting product analyzed by LC-MS to confirm the expected mass and purity. |

| FT-IR Spectroscopy | Can be used to monitor the appearance and disappearance of specific functional groups on the resin, such as the carbonyl stretch of the Fmoc group. |

Conclusion

The strategic use of 1-benzyl-4-(phenylamino)piperidine-4-methanol in solid-phase synthesis offers a powerful and efficient platform for the generation of diverse chemical libraries. By leveraging the DHP resin for immobilization and an orthogonal Fmoc protecting group strategy, researchers can rapidly access a wide range of novel piperidine-based compounds. The detailed protocols and analytical methods provided in this application note serve as a robust starting point for scientists engaged in drug discovery and development, enabling the accelerated exploration of this privileged scaffold.

References

- Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2025). Source to be determined.

-

Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC - NIH. Retrieved from [Link]

-

Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

The Versatile Scaffold: Application of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Medicinal Chemistry

The 1-benzyl-4-(phenylamino)piperidine-4-methanol core is a privileged scaffold in medicinal chemistry, serving as a critical architectural blueprint for a diverse array of biologically active compounds. Its rigid piperidine ring, substituted with a flexible benzyl group and a reactive phenylamino-methanol moiety at the 4-position, provides an ideal starting point for the synthesis of targeted therapeutics. This guide delves into the multifaceted applications of this scaffold, offering detailed insights into its role in the development of potent analgesics, acetylcholinesterase inhibitors, and antiviral agents. We will explore the synthetic rationale, key derivatization protocols, and the underlying structure-activity relationships that drive its utility in modern drug discovery.

I. Strategic Importance in Drug Design

The 1-benzyl-4-(phenylamino)piperidine-4-methanol structure combines several key features that make it a valuable starting point for medicinal chemists:

-

Structural Rigidity and Complexity: The piperidine ring provides a defined three-dimensional geometry, which can be crucial for precise interactions with biological targets.

-

Key Interaction Points: The tertiary amine, the secondary amine of the anilino group, the hydroxyl group, and the aromatic rings all serve as potential points for modification and interaction with receptor pockets. The benzyl group, in particular, is a common motif in drug discovery, known for its ability to engage in cation-π interactions and fine-tune physicochemical properties.[1]

-

Synthetic Tractability: The functional groups on the scaffold are amenable to a wide range of chemical transformations, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

II. Application in Opioid Receptor Modulation

The most prominent application of the 1-benzyl-4-anilinopiperidine scaffold is in the synthesis of potent opioid analgesics, most notably fentanyl and its numerous analogs.[2][3] While the parent compound of this guide is a specific variation, its core structure is central to the Janssen method of fentanyl synthesis.[4]

A. Role as a Key Precursor

1-Benzyl-4-(phenylamino)piperidine-4-methanol can be considered a functionalized precursor to the core of fentanyl. The synthesis of fentanyl analogs often involves the modification of the 4-anilinopiperidine nucleus.[2] For instance, a European patent describes the use of 1-benzyl-4-(phenylamino)piperidine-4-methanol as a starting material for the synthesis of a methoxymethyl derivative, a modification known to influence the potency and metabolic stability of fentanyl analogs.[5]

The general synthetic strategy involves the initial formation of the 1-benzyl-4-anilinopiperidine core, followed by N-acylation of the aniline nitrogen and subsequent modifications. The benzyl group often serves as a protecting group for the piperidine nitrogen and can be removed in later steps to allow for the introduction of other substituents, such as the phenethyl group found in fentanyl.[3][6]

B. Structure-Activity Relationship (SAR) in Opioid Analogs

The development of potent opioid agonists from this scaffold is guided by well-established structure-activity relationships:

| Modification Position | Structural Change | Impact on Opioid Activity |

| Aniline Nitrogen | Acylation with small alkyl groups (e.g., propanoyl) | Essential for potent µ-opioid receptor agonism. |

| Piperidine Nitrogen | Replacement of benzyl with phenethyl | Significantly increases analgesic potency. |

| 4-Position of Piperidine | Introduction of a methoxymethyl group | Can modulate receptor binding affinity and selectivity. |

| Aniline Ring | Halogenation | Can lead to the formation of potent fentanyl analogs.[2][6] |

III. Development of Acetylcholinesterase Inhibitors

Beyond its role in opioid development, the 1-benzyl-piperidine motif has been successfully exploited in the design of potent acetylcholinesterase (AChE) inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[7]

A. Rationale for Targeting Acetylcholinesterase

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which can lead to improved cognitive function in patients with Alzheimer's disease.[9][10]

B. Design and SAR of 1-Benzylpiperidine-Based AChE Inhibitors

Research has shown that derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine exhibit potent anti-AChE activity.[7] Key SAR insights include:

-

Substitution on the Benzamide Moiety: Introducing bulky substituents at the para-position of the benzamide ring significantly enhances inhibitory activity.[7]

-

N-Alkylation/Arylation of the Amide: The introduction of an alkyl or phenyl group on the nitrogen of the benzamide dramatically increases potency.[7]

-

Basicity of the Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity, as evidenced by the near inactivity of the corresponding N-benzoylpiperidine derivative.[7]

One of the most potent inhibitors in this class, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, demonstrates an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[7]

IV. Antiviral Applications: Targeting Hepatitis C Virus

The versatile 4-aminopiperidine scaffold has also been identified as a promising starting point for the development of novel antiviral agents, particularly for the inhibition of Hepatitis C Virus (HCV) assembly.[3][11]

A. Mechanism of Action in HCV Inhibition

Unlike many approved HCV drugs that target the viral replication machinery, compounds derived from the 4-aminopiperidine scaffold have been shown to inhibit the assembly and release of infectious HCV particles.[3][11] This alternative mechanism of action is highly desirable as it can act synergistically with existing direct-acting antiviral agents.[3][11]

B. Lead Optimization and SAR

Through high-throughput phenotypic screening, a 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of HCV replication. Subsequent medicinal chemistry campaigns focused on optimizing this scaffold, leading to derivatives with increased potency, reduced toxicity, and improved pharmacokinetic properties.[3][11]

V. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and derivatization of the 1-benzyl-4-(phenylamino)piperidine-4-methanol scaffold.

A. Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methanol

This protocol describes the reduction of a precursor ester to the target methanol derivative.

Materials:

-

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

-

Toluene

-

Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride)

-

5% Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 3.0 L, 4-necked round-bottom flask under a nitrogen atmosphere, dissolve the starting methyl ester (0.26 mol) in 420 mL of toluene.

-

Stir the mixture until a clear, colorless solution is obtained.

-

Add Red-Al® (0.77 mol) dropwise to the stirred solution over 35 minutes, maintaining the temperature at ambient conditions.

-

After the addition is complete, continue stirring at room temperature for 100 minutes.

-

Slowly add 175 mL of a 5% NaOH solution dropwise, ensuring the internal temperature remains between 25-30 °C.

-

Transfer the reaction mixture to a separatory funnel and separate the bottom milky layer.

-

Wash the organic layer with 100 mL of brine and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the toluene under reduced pressure.

-

Dry the resulting oil under vacuum to yield 1-benzyl-4-(phenylamino)piperidine-4-methanol as a viscous, light yellow oil.

B. Derivatization of the Phenylamino Group: N-Acylation

This protocol details the acylation of the secondary amine on the aniline moiety, a key step in the synthesis of many fentanyl analogs.

Materials:

-

1-Benzyl-4-(phenylamino)piperidine-4-carboxylate (or a similar derivative)

-

Dichloroethane

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Methanol

-

25% Potassium Carbonate (K₂CO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous molecular sieves (4Å) or Sodium Sulfate

Procedure:

-

In a flask equipped with a reflux condenser and a calcium chloride trap, dissolve the anilino-ester (25 mmol) in 50 mL of dichloroethane.

-

Add propionyl chloride (75 mmol) to the solution.

-

Heat the mixture to reflux and stir for 3 hours.

-

Gradually add triethylamine (25 mmol) over 1 hour and continue stirring for an additional 2 hours.

-

Cool the mixture to 20 °C and add 5 mL of methanol.

-

After 1 hour, pour the reaction mixture into 50 mL of a 25% K₂CO₃ solution.

-

Separate the layers and extract the aqueous layer with 50 mL of chloroform.

-

Combine the organic layers, dry over anhydrous molecular sieves or sodium sulfate, filter, and concentrate to obtain the N-acylated product.

C. Derivatization of the Hydroxyl Group: O-Alkylation (Etherification)

This protocol provides a general method for the alkylation of the hydroxyl group to form an ether linkage, as demonstrated in the synthesis of fentanyl analogs.[5]

Materials:

-

1-Benzyl-4-(phenylamino)piperidine-4-methanol

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH)

-

Alkylating agent (e.g., dimethyl sulfate)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried vial under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 1-benzyl-4-(phenylamino)piperidine-4-methanol (1.0 equivalent) in THF dropwise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the O-alkylated product.

VI. Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Key derivatization routes from the scaffold.

VII. Conclusion

The 1-benzyl-4-(phenylamino)piperidine-4-methanol scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and the strategic placement of versatile functional groups have enabled its application in the development of a wide range of therapeutic agents. From potent opioid analgesics to promising acetylcholinesterase inhibitors and novel antiviral compounds, this core structure continues to be a valuable platform for innovation in drug discovery. The protocols and structure-activity relationships detailed herein provide a foundation for researchers and scientists to further explore the potential of this remarkable scaffold in addressing unmet medical needs.

VIII. References

-

Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. U.S. Department of Justice, Drug Enforcement Administration. Available from: [Link]

-

Method for preparing 4-piperidyl piperidine. Google Patents. CN1583742A. Available from:

-

The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. CN111484444A. Available from:

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available from: [Link]

-

List of fentanyl analogues. Wikipedia. Available from: [Link]

-

Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. Available from: [Link]

-

Cholinergic mechanisms in heart: interactions with 4-aminopyridine. PubMed. Available from: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Publications. Available from: [Link]

-

Synthesis of fentanyl analogs. Google Patents. EP2455377A1. Available from:

-

1-Benzyl-4-(phenylamino)piperidine-4-methanol. SIELC Technologies. Available from: [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Available from: [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ResearchGate. Available from: [Link]

-

Acetylcholinesterase inhibitor. Wikipedia. Available from: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. Available from: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available from: [Link]

-

Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI. Available from: [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available from: [Link]

-

Acetylcholinesterase Inhibitors. Encyclopedia.pub. Available from: [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

use of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in the synthesis of opioid receptor modulators

Application Note: Strategic Utilization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Opioid Receptor Modulator Synthesis

Abstract

This technical guide details the application of 1-Benzyl-4-(phenylamino)piperidine-4-methanol (CAS 61086-04-2) as a pivotal scaffold in the synthesis of 4,4-disubstituted piperidine opioid analgesics, specifically the Sufentanil and Alfentanil class. Unlike the direct synthesis of Fentanyl, which lacks C4-functionalization, the synthesis of these advanced analogues requires the precise installation of a methoxymethyl moiety at the quaternary C4 center. This protocol delineates the chemoselective reduction of the precursor ester, the critical etherification of the hydroxymethyl handle, and the subsequent elaboration into high-potency active pharmaceutical ingredients (APIs).

Introduction & Structural Significance

The pharmacological profile of anilidopiperidine opioids is dramatically altered by substitution at the 4-position of the piperidine ring.[1] While Fentanyl relies on a simple proton at C4, Sufentanil (5-10x potency of Fentanyl) and Alfentanil incorporate a methoxymethyl (-CH₂OCH₃) group.

1-Benzyl-4-(phenylamino)piperidine-4-methanol (hereafter referred to as Intermediate A ) serves as the divergent point for accessing these analogues. Its structure features:

-

N-Benzyl Protection: Ensures stability of the piperidine ring during harsh reductive and alkylating conditions.

-

4-Phenylamino Group: The core pharmacophore required for μ-opioid receptor binding.

-

4-Hydroxymethyl Handle: A primary alcohol attached to a sterically crowded quaternary carbon, serving as the precursor to the ether moiety.

Scientific Rationale: Direct alkylation of a tertiary alcohol at C4 is synthetically non-viable due to steric hindrance and elimination risks. The "hydroxymethyl route" circumvents this by introducing the carbon as an ester or nitrile, reducing it to the primary alcohol (Intermediate A ), and then methylating the less hindered oxygen.

Safety & Regulatory Compliance (Critical)

-

Hazard Class: Intermediate A is a precursor to Schedule I/II controlled substances. It must be handled in a DEA-compliant facility (or local equivalent) with strict inventory controls.

-

Potency Warning: While Intermediate A is less potent than the final API, it possesses opioid activity. All procedures require Engineering Controls (isolators/gloveboxes) and PPE (Tyvek suits, dual-cartridge respirators).

-

Chemical Hazards: The use of Red-Al (Vitride) and Sodium Hydride presents significant flammability and reactivity hazards. Anhydrous conditions are mandatory.

Synthesis Protocol: Preparation of the Hydroxymethyl Scaffold

This protocol describes the reduction of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate to Intermediate A .

Reagents:

-

Precursor: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (1.0 equiv)

-

Reductant: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% in Toluene (3.0 equiv)

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Purge a double-jacketed reactor with Nitrogen (

). Charge with anhydrous Toluene and the Precursor Ester. Cool to 0–5°C.[1]-

Expert Insight: Toluene is preferred over THF for Red-Al reactions due to higher thermal stability and easier solvent recovery.

-

-

Controlled Addition: Add Red-Al solution dropwise via an addition funnel. Maintain internal temperature

. The reaction is highly exothermic.-

Mechanistic Note: Red-Al is chosen over Lithium Aluminum Hydride (LAH) because it is soluble in aromatic solvents and generally safer to handle at scale, while providing the necessary reducing power to convert the sterically hindered ester to the alcohol without reducing the aniline ring.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by HPLC.

-

Quench: Cool to 0°C. Carefully quench with 5% NaOH solution.

-

Why NaOH? Acidic quench can precipitate the amine salt, complicating extraction. Basic quench keeps the amine free-based and soluble in the organic layer.

-

-

Isolation: Separate the organic layer. Wash with brine.[2] Dry over

.[2] Concentrate in vacuo to yield Intermediate A as a viscous pale-yellow oil or low-melting solid.

Application Protocol: Conversion to Sufentanil/Alfentanil Precursors

The transformation of Intermediate A involves three critical phases: Etherification, Debenzylation, and Functionalization.

Phase 1: Chemoselective Etherification

The objective is to methylate the hydroxyl group (-OH) without methylating the aniline nitrogen (-NHPh).

-

Challenge: Both O-H and N-H protons are acidic.

-

Solution: Exploiting pKa differences and steric shielding. The primary alcohol is more accessible than the sterically crowded secondary aniline.

Protocol:

-

Dissolve Intermediate A in anhydrous THF.

-

Add NaH (1.1 equiv) at 0°C. Stir for 30 min to form the alkoxide.

-

Observation: Evolution of

gas.

-

-

Add Methyl Iodide (MeI) (1.05 equiv) dropwise.

-

Stir at room temperature.

-

QC Check: Monitor for the disappearance of the alcohol peak and appearance of the methoxy singlet in NMR (~3.2 ppm). Ensure N-methylation is minimized (<5%).

-

Phase 2: N-Debenzylation (The Switch)

The benzyl group is removed to allow attachment of the specific "tail" (Thienylethyl for Sufentanil).

-

Dissolve the O-methylated intermediate in Methanol.

-

Add catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst) .

-

Hydrogenate at 40–60 psi

at 50°C. -

Filter catalyst and concentrate to yield 4-(phenylamino)-4-(methoxymethyl)piperidine .

Phase 3: N-Acylation & Alkylation (Sufentanil Route)

Note: The order of these steps can vary based on specific patent strategies, but the following is a common convergent route.

-

N-Alkylation: React the debenzylated piperidine with 2-(2-thienyl)ethyl mesylate in Acetonitrile with

. -

N-Acylation: Treat the resulting secondary amine with Propionyl Chloride in

to install the propionamide moiety.

Process Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways enabled by Intermediate A .

Caption: Divergent synthesis of Sufentanil and Alfentanil via the key hydroxymethyl intermediate.

Analytical Specifications

To ensure the integrity of Intermediate A before proceeding to etherification, the following specifications must be met:

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow solid/oil |

| Identification | 1H-NMR (CDCl3) | |

| Purity | HPLC (C18, ACN/H2O) | |

| Water Content | Karl Fischer | |

| Residual Solvent | GC-HS | Toluene |

References

-

Vanderberk, J., et al. (1976). N-(4-Substituted-4-piperidinyl)arylacetamides and methods of preparing same. U.S. Patent No. 3,998,834.[3] Washington, DC: U.S. Patent and Trademark Office. Link

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).[4] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250.[4] Link

-

Gupta, P. K., et al. (2008).[2] Process for the preparation of Sufentanil. World Intellectual Property Organization, WO2008054231. Link

-

Janssen, P. A. J. (1986). The development of new synthetic narcotics. Journal of Pain and Symptom Management, 1(1), S3-S7. Link

-

ChemicalBook. (2023). 1-Benzyl-4-(phenylamino)piperidine-4-methanol Product Properties and Synthesis. Link

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis - chemicalbook [chemicalbook.com]

- 3. 1-benzyl-4-(phenylamino)piperidine-4-methanol | 61086-04-2 [chemicalbook.com]

- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Stock Solutions

Welcome to the technical support center for 1-Benzyl-4-(phenylamino)piperidine-4-methanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your stock solutions. As Senior Application Scientists, we have compiled this resource to explain not just the how, but the why behind these experimental best practices.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.

Q1: What are the primary factors that can affect the stability of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in a stock solution?

A1: The stability of this compound can be influenced by several factors, primarily solvent choice, storage temperature, exposure to light, and pH. The molecule contains a tertiary amine within the piperidine ring and a hydroxyl group, which can be susceptible to oxidation.[1] The benzyl and phenyl groups may also be susceptible to photodegradation. Therefore, controlling these environmental conditions is critical to maintaining the integrity of the compound in solution.

Q2: What are the recommended solvents for preparing a stock solution?

A2: Based on its chemical structure, 1-Benzyl-4-(phenylamino)piperidine-4-methanol is expected to have low solubility in water but should be soluble in common organic solvents.[2] For analytical purposes, solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are commonly used.[3][4][5] When preparing stock solutions for cell-based assays, high-purity, anhydrous-grade DMSO is often the preferred choice due to its high solvating power and compatibility with most cell culture media at low final concentrations. It's crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be stored in tightly sealed vials at low temperatures, typically -20°C or -80°C.[6] It is also highly recommended to protect the solution from light by using amber vials or by wrapping the vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is a critical practice to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the solution.

Q4: What are the likely degradation pathways for 1-Benzyl-4-(phenylamino)piperidine-4-methanol?

A4: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer potential routes based on its functional groups. The tertiary amine on the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[1] N-dealkylation, the cleavage of the benzyl group from the piperidine nitrogen, is another common metabolic and degradation pathway for similar 4-aminopiperidine drugs.[7] Exposure to UV light could also promote photodegradation.[1]

Q5: How can I monitor the stability of my stock solution over time?

A5: The most reliable way to monitor the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][8] A reverse-phase HPLC method can be developed to separate the parent compound from any potential degradants.[3][4] By analyzing aliquots of your stock solution at regular intervals and comparing the peak area of the parent compound to a freshly prepared standard, you can quantify its stability. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Troubleshooting Guide

Encountering issues with your experiments? This guide will help you diagnose and solve common problems related to the stability of your 1-Benzyl-4-(phenylamino)piperidine-4-methanol stock solutions.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitation in stock solution upon thawing | The concentration of the compound exceeds its solubility limit in the chosen solvent at that temperature. The solvent may have absorbed water, reducing its solvating power. | Gently warm the solution in a water bath (e.g., 37°C) and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. Always use anhydrous-grade solvents and ensure vials are tightly sealed. |

| Discoloration of the stock solution (e.g., turning yellow/brown) | This often indicates oxidative degradation of the compound. | Discard the discolored solution and prepare a fresh stock. To prevent future oxidation, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and freezing. Ensure storage is protected from light. |

| Inconsistent or decreasing analytical results (e.g., reduced peak area in HPLC) | The compound is degrading in the stock solution.[9] This could also be due to issues with the analytical instrument or method. | First, verify the performance of your analytical system with a fresh, known standard. If the system is performing correctly, it confirms that your stock solution has degraded. Discard the old stock and prepare a new one. Implement stricter storage protocols (e.g., lower temperature, light protection, smaller aliquots). |

| Appearance of new, unidentified peaks in chromatograms | This is a strong indicator of the formation of degradation products. | Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradants.[10] This can help in identifying the unknown peaks and understanding the degradation pathways. An LC-MS analysis can provide mass information to help elucidate the structures of these new peaks.[10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a stable, high-concentration stock solution.

-

Preparation: Allow the vial of solid 1-Benzyl-4-(phenylamino)piperidine-4-methanol (Molecular Weight: 296.41 g/mol ) and a bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator.

-

Weighing: Accurately weigh out a precise amount of the solid compound (e.g., 2.96 mg) using an analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the target concentration of 10 mM (for 2.96 mg, add 1.0 mL of DMSO).

-

Mixing: Vortex the vial thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly-sealing vials.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Basic Stability Assessment Using HPLC

This protocol provides a framework for evaluating the stability of your stock solution over time.

-

Initial Analysis (T=0):

-

Prepare a fresh 10 mM stock solution of 1-Benzyl-4-(phenylamino)piperidine-4-methanol as described in Protocol 1.

-

Immediately prepare a working solution (e.g., 100 µM) by diluting the stock solution in the mobile phase.

-

Analyze this working solution by HPLC to obtain an initial chromatogram. The peak area of the parent compound at T=0 will serve as your baseline (100% integrity).

-

-

Sample Storage: Store the aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

-

Time-Point Analysis:

-

At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), remove one aliquot from storage.

-

Allow the aliquot to thaw completely and reach room temperature.

-

Prepare a working solution in the same manner as the T=0 sample.

-

Analyze the sample by HPLC under the same conditions.

-

-

Data Analysis:

-

Compare the peak area of the parent compound at each time point to the T=0 peak area.

-

Calculate the percentage of the compound remaining.

-

Monitor for the appearance and growth of any new peaks, which would indicate degradation.

-

Visualizations

References

-

1-Benzyl-4-(phenylamino)piperidine-4-methanol - SIELC Technologies. (2018). SIELC Technologies. [Link]

-

Separation of 1-Benzyl-4-(phenylamino)piperidine-4-methanol on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. (2025). ResearchGate. [Link]

-

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information. Pipzine Chemicals. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]

-

Stock and working solutions stability. European Bioanalysis Forum. [Link]

-

4-Benzylpiperidine - Wikipedia. Wikipedia. [Link]

-

Preparing Solutions. (2021). Chemistry LibreTexts. [Link]

-

Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). Journal of Drug Metabolism & Toxicology. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

-

TROUBLESHOOTING GUIDE. Phenomenex. [Link]

-

Results of forced degradation studies. ResearchGate. [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2015). The Journal of Physical Chemistry A. [Link]

-

How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

-

Solutions and dilutions: working with stock solutions. Rice University. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information | Structure, Properties, Safety, Supplier - China Chemical Expert [pipzine-chem.com]

- 3. 1-Benzyl-4-(phenylamino)piperidine-4-methanol | SIELC Technologies [sielc.com]

- 4. Separation of 1-Benzyl-4-(phenylamino)piperidine-4-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. biomedres.us [biomedres.us]

improving the recovery of piperidine derivatives from biological matrices

Welcome to the Advanced Applications Support Hub. Subject: Optimization of Recovery for Piperidine Derivatives in Biological Matrices. Lead Scientist: Dr. A. Vance, Senior Applications Chemist.

Executive Summary & Chemical Logic

Piperidine derivatives (e.g., methylphenidate, fentanyl analogues, paroxetine) function as strong bases, typically exhibiting a pKa between 10 and 11. In biological matrices like plasma or urine (pH ~7.4), these molecules exist predominantly as protonated cations (

The Core Challenge: Standard Reversed-Phase (RP) extraction often fails because the charged analyte is too polar to retain on C18 silica. Conversely, Liquid-Liquid Extraction (LLE) requires extremely high pH to neutralize the molecule, potentially causing degradation or emulsion issues.

The Solution: This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This mechanism utilizes the analyte's charge for retention, allowing for rigorous washing steps that remove matrix interferences (phospholipids/proteins) before elution.

Experimental Protocols

Protocol A: The "Gold Standard" Mixed-Mode Cation Exchange (MCX)

Recommended for: Maximum purity, LC-MS/MS sensitivity, and removing phospholipids.

Mechanism: Retention via ionic interaction (at low pH)

| Step | Solvent/Buffer | Volume | Critical Technical Note |

| Pre-treatment | 4% | 1:1 v/v | Acidifies plasma to pH < 3. Forces piperidine into |

| Conditioning | 1. MeOH2. Water | 1 mL1 mL | Activates sorbent ligands. Do not let cartridge dry. |

| Load | Pre-treated Sample | Varies | Flow rate < 1 mL/min to maximize mass transfer. |

| Wash 1 (Aqueous) | 2% Formic Acid in Water | 1 mL | Removes proteins and polar interferences. Analyte stays bound ionically. |

| Wash 2 (Organic) | 100% Methanol | 1 mL | Crucial Step: Removes neutral hydrophobic interferences. Analyte remains bound. |

| Elution | 5% | 2 x 500 µL | High pH neutralizes the amine ( |

Visualizing the MCX Workflow

The following diagram illustrates the logic flow of the Mixed-Mode extraction, highlighting the "Lock and Key" mechanism of pH manipulation.

Technical Support Center: Troubleshooting Poor Ionization of Piperidine Compounds in Mass Spectrometry

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of piperidine-containing compounds in mass spectrometry. Poor ionization of these molecules is a common hurdle, but a systematic approach to troubleshooting can lead to significant improvements in signal intensity, stability, and overall data quality. This document provides in-depth, experience-based guidance in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine compound showing a weak or non-existent signal in ESI-MS?

The most common reason for poor signal intensity of piperidine compounds is inefficient protonation in the electrospray ionization (ESI) source. Piperidine and its analogs are basic compounds, typically with a pKa in the range of 8.0-11.5. Effective ESI in positive ion mode relies on the analyte being in a protonated, cationic state in the ESI droplet before it enters the mass spectrometer. If the pH of your mobile phase is too high (i.e., too close to or above the pKa of your compound), the piperidine nitrogen will remain in its neutral, unprotonated form, leading to poor ionization efficiency.

The fundamental principle of ESI for basic compounds is based on the "charge residue model" or "ion evaporation model." In both models, a pre-formed ion in solution is essential for generating a gas-phase ion. An acidic mobile phase ensures an abundant supply of protons (H+) to protonate the basic piperidine nitrogen, creating the necessary [M+H]+ ion in the ESI droplets.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow to diagnose and resolve poor ionization issues. We will start with the most impactful and easiest-to-modify parameters and progress to more advanced techniques.

Q2: I'm seeing a very low signal. Where should I start my troubleshooting?

Start with the most critical factor for ionizing basic compounds: the mobile phase composition.

Step 1: Verify and Optimize Mobile Phase pH

The "rule of thumb" for robustly ionizing a basic compound is to set the mobile phase pH at least 2 units below the compound's pKa. For a typical piperidine with a pKa of ~10, a mobile phase pH of ≤ 8 is theoretically sufficient, but in practice, a much lower pH is often required for optimal ESI performance.

Protocol for Mobile Phase Optimization:

-

Baseline Experiment: Prepare a 0.1% formic acid solution in both your aqueous (A) and organic (B) mobile phases (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid). This is the most common starting point for ESI+ analysis of basic compounds.

-

Rationale: Formic acid serves two purposes: it lowers the pH to promote protonation and acts as a proton source in the ESI process. It is also volatile, which is crucial for efficient desolvation in the ESI source.

-

Alternative Additive: If you still face issues or observe poor peak shape, consider using 5-10 mM ammonium formate as an alternative or in addition to formic acid. Ammonium formate can help to improve peak shape and, in some cases, ionization efficiency, by providing a consistent source of protons (from the ammonium ion) and acting as a buffering agent.

Table 1: Common Mobile Phase Additives for Piperidine Compound Analysis

| Additive | Typical Concentration | Purpose | Considerations |